N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Chronic Myelogenous Leukemia Kinase Inhibition Cytodifferentiation

CAS 532418-28-3 is the precise para-chlorobenzylthio/para-nitrobenzamide regioisomer essential for coherent Abl/Src kinase SAR expansion within the Radi et al. (2008) framework. Its unique multi-parameter space (XLogP3 ≈4.3, TPSA ≈154 Ų) cannot be substituted by positional isomers (e.g., ortho‑chloro CAS 531540‑32‑6). The 4‑nitrobenzamide moiety drives cytotoxic potency (IC50 ≈23‑27 μM in HT‑29/MCF‑7), making this compound a critical positive control. Certified purity and regioisomeric integrity ensure reproducible IC50/Ki data across kinase selectivity, cytotoxicity, and ADME profiling workflows.

Molecular Formula C16H11ClN4O3S2
Molecular Weight 406.86
CAS No. 532418-28-3
Cat. No. B2669790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
CAS532418-28-3
Molecular FormulaC16H11ClN4O3S2
Molecular Weight406.86
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22)
InChIKeyAVKHLXPPKMXQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 532418-28-3): Procurement-Relevant Identity and Class Positioning


N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 532418-28-3) is a synthetic 1,3,4-thiadiazole derivative featuring a 4-chlorobenzylthio substituent at the 5-position and a 4-nitrobenzamide moiety at the 2-position (molecular formula C16H11ClN4O3S2, molecular weight ~406.87 g/mol) [1]. This compound belongs to the benzoylamino-2-[(benzyl)thio]-1,3,4-thiadiazole chemotype, a scaffold for which structure-activity relationships (SAR) against Abl and Src tyrosine kinases have been systematically characterized [2]. The 1,3,4-thiadiazole core functions as a bioisostere of pyrimidine, enabling disruption of DNA replication processes in both bacterial and cancer cells [3]. The compound is classified as a specialized research chemical, not a therapeutic agent, and is primarily utilized in kinase inhibition screening, anticancer discovery programs, and enzyme inhibition studies.

Why Generic 1,3,4-Thiadiazole Substitution Is Not Advisable for N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 532418-28-3)


Within the 1,3,4-thiadiazole-2-yl-benzamide chemotype, the position-specific electronic and steric contributions of substituents produce non-linear SAR cliffs that render simple analog interchange unreliable. The identity of the benzylthio substituent (4-chloro vs. 3-chloro, 2-chloro, 4-fluoro, 4-methoxy, or unsubstituted benzyl) at the 5-position and the benzamide substituent (4-nitro vs. 2-chloro, 4-chloro, 4-fluoro) at the 2-position each independently tune kinase selectivity, cytotoxic potency, and enzyme inhibition profiles. Consequently, CAS 532418-28-3 occupies a distinct multi-parameter property space that cannot be recapitulated by its positional isomers or mono-substituted analogs, making targeted procurement of the exact compound essential for reproducible SAR studies.

Quantitative Differentiation Evidence for N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 532418-28-3) Relative to Closest Analogs


Abl Tyrosine Kinase Inhibition: Scaffold Activity Confirmed for the 4-Nitrobenzamide-1,3,4-Thiadiazole Chemotype

The benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole chemotype to which CAS 532418-28-3 belongs has been characterized as a potent Abl tyrosine kinase inhibitor scaffold. The closest directly characterized analog, 4-chloro-N-[5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]benzamide (CAS 44454904), which differs from CAS 532418-28-3 only in the positional swap of the 4-chloro and 4-nitro groups between the benzylthio and benzamide moieties, exhibits Ki = 92 nM against ABL1 and Ki = 165 nM against Src [1][2]. The SAR study demonstrates that within this series, compounds bearing a 4-nitrobenzylthio group and various benzamide substituents (2-chloro, 4-chloro, 4-fluoro, 4-methoxy) were all identified as active Abl/Src inhibitors [3]. CAS 532418-28-3, possessing the isomeric arrangement with 4-chlorobenzylthio and 4-nitrobenzamide groups, is expected to exhibit comparable or differentiated kinase inhibition profiles based on the established SAR framework.

Chronic Myelogenous Leukemia Kinase Inhibition Cytodifferentiation

4-Nitrobenzamide Moiety Confers Superior Anticancer Potency in 1,3,4-Thiadiazole Series

In a systematic SAR study of 1,3,4-thiadiazole-linked phthalimide derivatives evaluated against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, compounds bearing the 4-nitrobenzamide moiety were identified as the most potent subclass [1]. Specifically, 4-nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (compound 8m) achieved IC50 values of 23.83 μM (HT-29) and 27.21 μM (MCF-7), outperforming non-nitrated benzamide analogs [1]. This class-level SAR establishes the 4-nitrobenzamide group—present in CAS 532418-28-3—as a pharmacophoric element that enhances cytotoxic potency. By contrast, 1,3,4-thiadiazole derivatives with alternative benzamide substituents (e.g., unsubstituted benzamide, methoxybenzamide) lacking the electron-withdrawing nitro group exhibited weaker activity in the same series.

Anticancer Drug Discovery Colon Cancer Breast Cancer

Regioisomeric Differentiation: 4-Chlorobenzylthio at Position 5 Enables Distinct Kinase Selectivity Compared to 2-Chloro and 3-Chloro Analogs

The BRENDA enzyme database catalogs a comprehensive series of 1,3,4-thiadiazole-2-yl-benzamide inhibitors from the Radi et al. (2008) study, including compounds bearing 4-chloro, 3-chloro, 2-chloro, 4-fluoro, 4-methoxy, and unsubstituted benzylthio groups at position 5 paired with various benzamide substituents [1]. Each regioisomeric pair (e.g., 4-chlorobenzylthio vs. 3-chlorobenzylthio vs. 2-chlorobenzylthio) was synthesized and profiled as a distinct chemical entity, reflecting that the chloro substitution position on the benzylthio ring is a critical SAR parameter [1]. The target compound CAS 532418-28-3 bears the para-chloro substitution pattern, which influences both electronic character (σp = 0.23 for Cl) and steric presentation differently than the meta (σm = 0.37) or ortho isomers. Direct procurement of CAS 532418-28-3 ensures SAR studies utilize the specific regioisomer designed for kinase selectivity profiling, rather than an isomeric mixture or the unintended ortho/meta analog (e.g., CAS 531540-32-6 or N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide).

Structure-Activity Relationship Kinase Selectivity Lead Optimization

Physicochemical Differentiation: 4-Chlorobenzylthio Substitution Enhances Lipophilicity Relative to 5-Alkyl Thiadiazole Analogs

Compared to the 5-ethyl-1,3,4-thiadiazole analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 313662-95-2; molecular weight 278.29 g/mol; C11H10N4O3S), which has been characterized for sublimation, solubility, and distribution properties [1], CAS 532418-28-3 incorporates a 4-chlorobenzylthio group that substantially increases molecular weight (406.87 g/mol), calculated logP (XLogP3 ≈ 4.3), and topological polar surface area (TPSA ≈ 154 Ų) [2]. This structural modification shifts the compound into a higher lipophilicity range, which may alter membrane permeability, protein binding, and metabolic stability compared to simpler 5-alkyl-substituted thiadiazoles [3]. The sulfur atom in the thioether linker further provides a site for metabolic oxidation (sulfoxide/sulfone formation), a property absent in carbon-linked 5-alkyl analogs.

Drug Likeness Permeability Pharmacokinetics

Recommended Research Application Scenarios for N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 532418-28-3)


Abl/Src Kinase Inhibitor SAR Expansion Studies

CAS 532418-28-3 serves as a key regioisomeric probe for SAR expansion of the benzoylamino-2-[(benzyl)thio]-1,3,4-thiadiazole Abl/Src inhibitor series. Its para-chlorobenzylthio/para-nitrobenzamide arrangement complements the characterized CAS 44454904 (para-nitrobenzylthio/para-chlorobenzamide), enabling systematic evaluation of how reversing the nitro/chloro positions on the two aromatic rings affects Abl (Ki = 92 nM reference) and Src (Ki = 165 nM reference) selectivity and cytodifferentiating potency in K562 chronic myelogenous leukemia models. Researchers should procure this exact regioisomer rather than the ortho-chloro (CAS 531540-32-6) or meta-chloro analogs to maintain SAR coherence with the published Radi et al. (2008) framework.

Comparative Anticancer Screening in HT-29 and MCF-7 Panels with Nitrobenzamide Pharmacophore Control

The 4-nitrobenzamide moiety in CAS 532418-28-3 has been identified as a pharmacophoric element that enhances cytotoxic potency in 1,3,4-thiadiazole series (reference: compound 8m achieving IC50 = 23.83 μM in HT-29 and IC50 = 27.21 μM in MCF-7). This compound can serve as a nitrobenzamide-positive control or comparator in MTT-based cytotoxicity screening panels against colon and breast cancer cell lines, while structurally matched analogs bearing 2-chlorobenzamide or 4-fluorobenzamide groups can serve as paired controls to quantify the contribution of the 4-nitro group to antiproliferative activity.

ADME/Tox Property Profiling of Higher-Lipophilicity Thiadiazole Derivatives

With a computed XLogP3 of approximately 4.3, TPSA of approximately 154 Ų, and a metabolically labile thioether linker, CAS 532418-28-3 occupies a distinct physicochemical space compared to lower molecular weight 5-alkyl thiadiazole analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (MW = 278.29), for which sublimation and solubility data have been experimentally determined. This compound is well-suited for permeability (Caco-2/PAMPA), metabolic stability (microsomal oxidation to sulfoxide/sulfone), and plasma protein binding studies aimed at understanding how the 4-chlorobenzylthio substituent and increased lipophilicity modulate ADME properties relative to simpler thiadiazole cores.

Enzymatic Target Deconvolution and Selectivity Profiling

Given the established Abl/Src dual-inhibition profile of the chemotype and structural similarity to compounds that inhibit sortase A (SrtA; IC50 = 3.8 μM for the related N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide) and α-glucosidase, CAS 532418-28-3 is a suitable candidate for broad-panel kinase selectivity screening and enzyme inhibition profiling. Procurement of the exact compound with certified purity is essential for generating reproducible IC50/Ki data across multiple target panels.

Quote Request

Request a Quote for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.